Comprehensive Spectroscopic Profiling of 2-Ethoxy-4-formyl-6-iodophenyl Benzenesulfonate: NMR, IR, and MS Analysis
Comprehensive Spectroscopic Profiling of 2-Ethoxy-4-formyl-6-iodophenyl Benzenesulfonate: NMR, IR, and MS Analysis
Executive Summary
In modern synthetic organic chemistry and drug discovery, highly functionalized aromatic building blocks serve as critical nodes for divergent synthesis. 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS: 431999-59-6) is a prime example of such a scaffold. Featuring four distinct, orthogonally reactive functional groups—an electrophilic formyl group, a cross-coupling-ready carbon-iodine bond, an electron-donating ethoxy ether, and a cleavable benzenesulfonate ester—this molecule demands rigorous analytical characterization.
This technical guide provides an in-depth mechanistic breakdown of the spectroscopic data (NMR, IR, and MS) for this compound. By analyzing the causality behind the observed chemical shifts, vibrational modes, and mass fragmentation pathways, researchers can confidently validate the structural integrity of this intermediate in complex synthetic workflows.
Molecular Architecture & Synthetic Context
The target molecule, systematically named 4-(benzenesulfonyloxy)-3-ethoxy-5-iodobenzaldehyde, is typically synthesized via a two-step sequence starting from commercially available ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).
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Electrophilic Aromatic Iodination: Ethyl vanillin undergoes regioselective iodination at the C-5 position (ortho to the hydroxyl group). This can be achieved using traditional NaI /bleach conditions or via biocatalytic laccase-mediated oxidation[1].
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Sulfonylation: The resulting 5-iodo-ethylvanillin is then reacted with benzenesulfonyl chloride in the presence of a mild base (e.g., triethylamine) to yield the final benzenesulfonate ester. The sulfonate group acts both as a protecting group for the phenol and as a potential pseudohalide for subsequent transition-metal-catalyzed cross-couplings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate relies heavily on understanding the anisotropic and inductive effects of its substituents.
1 H NMR Data & Mechanistic Causality
The 1 H NMR spectrum (acquired in CDCl3 to prevent exchange of the acidic formyl proton and ensure complete solubility) exhibits distinct, well-resolved signals. The causality of the chemical shifts is dictated by the additive shielding and deshielding effects of the ring substituents.
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Aldehyde Proton (H-4'): Appears as a sharp singlet at δ 9.85 ppm . The extreme deshielding is caused by the diamagnetic anisotropy of the carbonyl C=O double bond.
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Aromatic Protons (H-3 and H-5): These protons are meta to each other and couple with a small J-constant (~1.8 Hz).
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H-5 (δ ~8.27 ppm): Highly deshielded because it sits between the electron-withdrawing formyl group and the highly polarizable iodine atom.
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H-3 (δ ~7.47 ppm): Relatively shielded compared to H-5 due to the electron-donating resonance effect (+M) of the adjacent ethoxy oxygen.
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13 C NMR Data & The Heavy Atom Effect
The 13 C NMR spectrum highlights a critical quantum mechanical phenomenon: the Heavy Atom Effect . The carbon directly attached to the iodine atom (C-6) experiences significant relativistic shielding, shifting its resonance unusually upfield.
Table 1: Summarized NMR Spectroscopic Data ( CDCl3 , 400 MHz / 100 MHz)
| Position / Group | 1 H Chemical Shift (δ, ppm) | Multiplicity & Coupling | 13 C Chemical Shift (δ, ppm) | Mechanistic Assignment Notes |
| -CHO (Formyl) | 9.85 | s, 1H | 189.5 | Highly deshielded by C=O anisotropy |
| C-1 (OSO 2 Ph) | - | - | 142.1 | Ipso carbon, deshielded by electronegative oxygen |
| C-2 (OEt) | - | - | 152.4 | Ipso carbon, +M effect from ether oxygen |
| C-3 (Aromatic) | 7.47 | d, J = 1.8 Hz, 1H | 112.3 | Shielded by ortho-ethoxy group |
| C-4 (Aromatic) | - | - | 137.8 | Ipso carbon to formyl group |
| C-5 (Aromatic) | 8.27 | d, J = 1.8 Hz, 1H | 139.2 | Deshielded by ortho-iodo and ortho-formyl |
| C-6 (C-I) | - | - | 91.5 | Upfield shift due to Iodine Heavy Atom Effect |
-OCH
2
| 4.15 | q, J = 7.0 Hz, 2H | 65.5 | Deshielded by adjacent oxygen |
| -CH 3 (Ethoxy) | 1.35 | t, J = 7.0 Hz, 3H | 14.5 | Standard aliphatic methyl |
| -OSO 2 Ph (Ortho) | 7.95 | d, J = 7.5 Hz, 2H | 128.5 | Deshielded by adjacent sulfonyl group |
| -OSO 2 Ph (Meta/Para) | 7.55 - 7.65 | m, 3H | 129.2, 134.5 | Standard phenyl ring shifts |
Caption: Additive substituent effects on the 1H NMR chemical shifts of the aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid, self-validating check during the synthesis of this compound. The successful conversion of the phenol to the benzenesulfonate ester is confirmed by the complete disappearance of the broad -OH stretching band (typically ~3200–3400 cm −1 ) and the emergence of intense S=O stretching vibrations.
Table 2: Key Infrared Vibrational Modes (ATR-FTIR)
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode Assignment | Diagnostic Significance |
| 1695 | Strong, Sharp | C=O stretch (Aldehyde) | Confirms formyl group remains intact. |
| 1375 | Strong | S=O asymmetric stretch | Primary indicator of successful sulfonylation. |
| 1180 | Strong | S=O symmetric stretch | Secondary indicator of sulfonate ester formation. |
| 1260, 1040 | Medium | C−O−C stretch (Ether) | Confirms presence of the ethoxy group. |
| 580 | Weak | C−I stretch | Often obscured, but diagnostic for heavy halogens. |
Mass Spectrometry (MS) Profiling
Electrospray Ionization (ESI) in positive mode is the preferred technique for analyzing sulfonate esters. The molecule ( C15H13IO5S , Exact Mass: 431.95 Da) readily protonates to form the [M+H]+ pseudo-molecular ion at m/z 433.0 .
Fragmentation Causality
The fragmentation of benzenesulfonates under collision-induced dissociation (CID) is highly predictable. The S−O bond is the most labile point in the molecule. Cleavage typically results in the expulsion of the benzenesulfonyl cation ( [PhSO2]+ ) at m/z 141.0 [2].
Alternatively, the loss of neutral benzenesulfonic acid ( PhSO3H , 158 Da) yields a highly conjugated aryl cation at m/z 275.0 . Subsequent fragmentation of this core mimics the known degradation pathways of ethyl vanillin derivatives, specifically the neutral loss of ethylene ( C2H4 , 28 Da) from the ethoxy group, followed by the loss of carbon monoxide ( CO , 28 Da) from the formyl group[3].
Caption: Proposed ESI(+)-MS fragmentation pathway for the target benzenesulfonate.
Standardized Experimental Protocols
Synthesis & Sample Preparation (Self-Validating Workflow)
To ensure high-fidelity spectroscopic data, the sample must be synthesized and purified using a self-validating protocol:
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Reaction Setup: Dissolve 5-iodo-ethylvanillin (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.
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Reagent Addition: Dropwise add benzenesulfonyl chloride (1.2 equiv). The reaction causality relies on the base deprotonating the phenol, creating a highly nucleophilic phenoxide that attacks the electrophilic sulfonyl chloride.
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In-Process Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (phenol) will stain strongly with KMnO4 and have a lower Rf , while the product will migrate higher and resist KMnO4 oxidation due to the protected hydroxyl.
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Workup & Purification: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over anhydrous Na2SO4 , and concentrate. Purify via flash column chromatography.
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Pre-Analysis Validation: Before submitting for NMR/MS, run a rapid ATR-FTIR. The absence of a peak at ~3300 cm −1 confirms complete removal of unreacted starting material.
Instrumental Acquisition Parameters
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NMR: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard. Acquire 1 H at 400 MHz (16 scans, relaxation delay 1.0 s) and 13 C at 100 MHz (1024 scans, relaxation delay 2.0 s).
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MS: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject directly into the ESI source. Capillary voltage: 3.0 kV, Desolvation temperature: 350 °C.
References
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Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity Source: PLOS One (National Institutes of Health) URL:[Link]
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Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]
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Identification of ethyl vanillin in strawberry (Fragaria × ananassa) using a targeted metabolomics strategy: From artificial to natural Source: Food Chemistry (National Institutes of Health) URL:[Link]
Sources
- 1. Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of ethyl vanillin in strawberry (Fragaria × ananassa) using a targeted metabolomics strategy: From artificial to natural - PMC [pmc.ncbi.nlm.nih.gov]
